N-[3-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE
Overview
Description
Preparation Methods
The synthesis of N-[3-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-methoxyphenylamine with formic acid to form 3-methoxyphenylformamide. This intermediate is then reacted with methanethioyl chloride to produce the methanethioyl derivative. Finally, this derivative undergoes a coupling reaction with 3-aminophenylbenzamide under specific conditions to yield the target compound .
Chemical Reactions Analysis
N-[3-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[3-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of oxidative stress .
Comparison with Similar Compounds
N-[3-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE can be compared with other similar compounds, such as:
2,4-dichloro-N-[3-({[(3-methoxyphenyl)formamido]methanethioyl}amino)phenyl]benzamide: This compound shares a similar core structure but has additional chlorine atoms, which may alter its reactivity and biological activity.
This compound derivatives: Various derivatives with different substituents on the aromatic rings can exhibit different chemical and biological properties.
Properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-28-19-12-5-9-16(13-19)21(27)25-22(29)24-18-11-6-10-17(14-18)23-20(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,26)(H2,24,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXBDZRIPOOFMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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